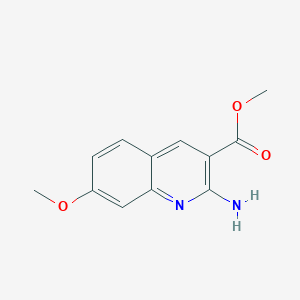
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethyl groups attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of (3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the introduction of difluoromethoxy and trifluoromethyl groups through specific reactions such as nucleophilic substitution or electrophilic addition. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of (3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trifluoromethyl groups can enhance binding affinity and selectivity, leading to potent inhibition or activation of specific pathways. These interactions can modulate biological processes, resulting in therapeutic effects or other desired outcomes.
Vergleich Mit ähnlichen Verbindungen
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol can be compared with similar compounds such as:
(3-(Difluoromethoxy)picolinic acid: This compound also contains a difluoromethoxy group but differs in its overall structure and properties.
(2-(Difluoromethoxy)nicotinic acid: Similar in containing a difluoromethoxy group, but with different positioning and functional groups.
(5-(Trifluoromethoxy)picolinic acid: Contains a trifluoromethoxy group, highlighting the impact of different substituent positions on chemical behavior.
(2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride: Another related compound with trifluoromethoxy substitution, used for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6F5NO2 |
|---|---|
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
[3-(difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H6F5NO2/c9-7(10)16-6-1-4(8(11,12)13)2-14-5(6)3-15/h1-2,7,15H,3H2 |
InChI-Schlüssel |
HHHGEVJAUCNNTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1OC(F)F)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
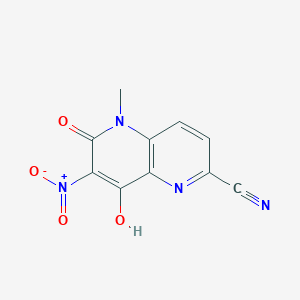

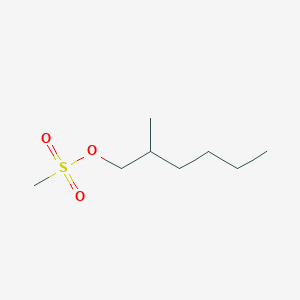
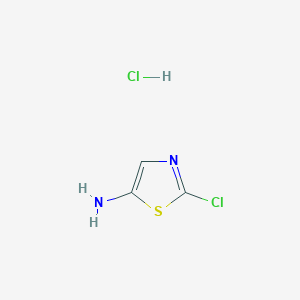
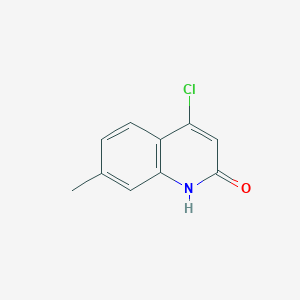
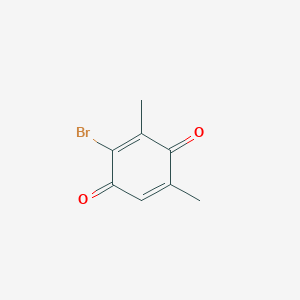
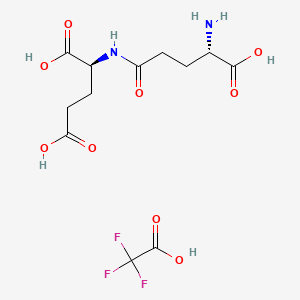


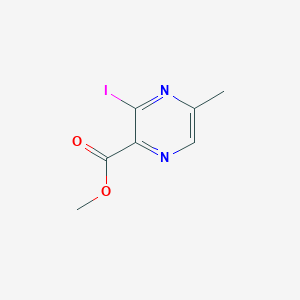
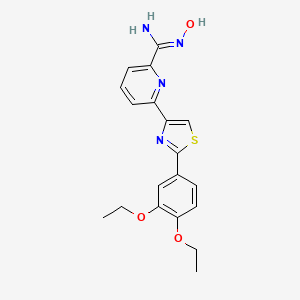
![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)
